N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-20-15(13-9-5-6-10-14(13)17)11-18-16(19)12-7-3-2-4-8-12/h2-3,5-6,9-10,12,15H,4,7-8,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXTXOHBIUXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC=CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclohex-3-enecarboxamide typically involves the condensation of acetoacetanilide with chalcones in the presence of a basic ionic liquid such as 2-hydroxyethylammonium acetate. This reaction proceeds under ambient conditions and results in the formation of the desired cyclohexenecarboxamide with high yield and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural and Functional Analogues from Patent Literature
Compound A (EP 2 697 207 B1):
- Structure: N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide.
- Key Features: Cyclohexene carboxamide core with a 4,4-dimethylcyclohex-1-enyl substituent. Oxazolidinone ring with trifluoromethylphenyl groups. Methyl and methoxy substituents on aromatic rings.
- The oxazolidinone ring introduces conformational rigidity, which may reduce metabolic degradation but increase molecular weight (MW ~700 vs. target compound’s estimated MW ~350). Therapeutic applications for such compounds often involve inflammation or CNS disorders, though specifics are undisclosed in the patent .
Compound B (Goxalapladib, CAS-412950-27-7):
- Structure: 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide.
- Key Features:
- Naphthyridine acetamide core with difluorophenyl and trifluoromethyl biphenyl groups.
- Methoxyethyl-piperidine side chain.
- Comparison: The naphthyridine core in Goxalapladib confers distinct electronic properties vs. receptors). Goxalapladib’s methoxyethyl-piperidine moiety mirrors the target compound’s methoxyethyl group, suggesting shared optimization for blood-brain barrier penetration or prolonged half-life. Clinically, Goxalapladib is investigated for atherosclerosis, implying a mechanism involving lipid metabolism or inflammation pathways .
Data Table: Structural and Pharmacological Comparison
| Feature | Target Compound | Compound A (EP 2 697 207 B1) | Compound B (Goxalapladib) |
|---|---|---|---|
| Core Structure | Cyclohex-3-enecarboxamide | Cyclohex-1-enecarboxamide + Oxazolidinone | Naphthyridine acetamide |
| Aromatic Substituents | 2-Chlorophenyl | 3,5-Bis(trifluoromethyl)phenyl | 2,3-Difluorophenyl + Trifluoromethyl biphenyl |
| Side Chain | 2-Methoxyethyl | Methoxyphenyl + Methylcyclohexane | Methoxyethyl-piperidine |
| Molecular Weight | ~350 (estimated) | ~700 | ~719 |
| Therapeutic Area | Undisclosed (hypothesized: CNS or metabolic) | Undisclosed (patent) | Atherosclerosis (clinical trials) |
Research Findings and Implications
- Substituent Effects:
- Chloro vs. fluoro/trifluoromethyl groups: Chlorine’s moderate electronegativity may balance lipophilicity and metabolic stability better than highly fluorinated groups, which risk excessive hydrophobicity .
- Methoxyethyl chains: Shared in the target compound and Goxalapladib, this group likely improves solubility and reduces hepatic clearance compared to purely alkyl chains.
- Therapeutic Potential: The target compound’s simpler structure (vs. Compound A) may favor oral bioavailability, while Goxalapladib’s complexity aligns with targeted enzyme inhibition.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
- Molecular Formula : CHClN\O
- CAS Number : 1706079-25-5
The structure features a cyclohexene ring, a carboxamide group, and a side chain consisting of a 2-chlorophenyl and a methoxyethyl group, which contribute to its biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by converting arachidonic acid into prostaglandins.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could help reduce inflammation in various conditions.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Inhibition of growth |
| Gram-negative Bacteria | Moderate inhibition |
| Fungi | Effective against certain strains |
Anti-inflammatory Effects
Research has highlighted the compound's potential in reducing inflammation. In vitro studies demonstrated that it significantly decreased the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).
| Cytokine | Control Level | Treated Level |
|---|---|---|
| IL-6 | High | Low |
| TNF-α | High | Low |
Case Studies
- Case Study on Inflammatory Diseases : A study involving animal models of arthritis indicated that administration of this compound resulted in reduced swelling and joint pain compared to control groups.
- Cancer Research : Preliminary investigations into the anticancer properties revealed that the compound inhibited cell proliferation in certain cancer cell lines, suggesting potential for further development as an anticancer agent.
Applications in Medicine
The unique properties of this compound make it a candidate for various therapeutic applications:
- Anti-inflammatory Drugs : Due to its ability to inhibit COX enzymes and reduce cytokine levels.
- Antimicrobial Agents : Potential use in treating infections caused by resistant strains.
- Cancer Therapy : Further research could explore its efficacy against specific types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
